molecular formula C10H13N5 B8109626 3-((1H-Pyrazol-1-yl)methyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

3-((1H-Pyrazol-1-yl)methyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

Cat. No.: B8109626
M. Wt: 203.24 g/mol
InChI Key: CSHGXDPBGLNYKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Significance of the Imidazo[1,2-a]pyrazine Core

The imidazo[1,2-a]pyrazine scaffold is a bicyclic system comprising a five-membered imidazole ring fused to a six-membered pyrazine ring. This core is partially saturated in 3-((1H-Pyrazol-1-yl)methyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, as indicated by the "tetrahydro" prefix, which reduces aromaticity in the pyrazine moiety while retaining the imidazole's aromatic character. Such saturation enhances conformational flexibility, enabling interactions with biological targets that rigid aromatic systems cannot achieve.

The planarity of the imidazo[1,2-a]pyrazine core facilitates π-π stacking interactions with protein binding sites, a feature exploited in kinase inhibitors and antiviral agents. For instance, analogs like 8-methyl-3-trifluoromethylimidazo[1,5-a]pyrazine demonstrate potent activity against cancer cell lines by inhibiting c-Met kinase. The core’s nitrogen atoms also serve as hydrogen bond acceptors, further enhancing binding affinity.

Table 1: Key Structural Features of the Imidazo[1,2-a]pyrazine Core

Property Description
Aromaticity Partially saturated pyrazine ring; aromatic imidazole ring
Hydrogen Bond Capacity Three nitrogen atoms (two in pyrazine, one in imidazole) act as acceptors
Conformational Flexibility Tetrahydro modification allows adaptive binding to diverse targets

Properties

IUPAC Name

3-(pyrazol-1-ylmethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5/c1-2-13-14(4-1)8-9-6-12-10-7-11-3-5-15(9)10/h1-2,4,6,11H,3,5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSHGXDPBGLNYKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NC=C2CN3C=CC=N3)CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Construction from Pyrazine-2-Carboxylic Acid

  • Esterification : Treatment of pyrazine-2-carboxylic acid with thionyl chloride in methanol yields methyl pyrazine-2-carboxylate.

  • Amidation : Reaction with alcoholic ammonia produces pyrazinamide.

  • Hofmann Degradation : Conversion to 2-aminopyrazine via Hofmann rearrangement.

  • Cyclization : Refluxing 2-aminopyrazine with chloroacetaldehyde and sodium bicarbonate forms imidazo[1,2-a]pyrazine.

  • Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) reduces the imidazo ring to yield 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine.

Key Reaction Conditions :

  • Hydrogenation: 60–80°C, 48–72 hours, Pd/C (5–10 wt%) in ethanol.

  • Yield: 68–75% after purification by column chromatography.

BaseSolventTemperature (°C)Time (h)Yield (%)
K₂CO₃DMF801682
NaHTHF602465
TEADCM403648

Characterization :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrazole-H), 7.89 (d, J = 2.4 Hz, 1H, pyrazole-H), 6.39 (t, J = 2.0 Hz, 1H, pyrazole-H), 4.85 (s, 2H, CH₂), 4.02 (m, 2H, tetrahydro ring), 3.75 (m, 2H, tetrahydro ring).

  • HPLC Purity : >98%.

Reductive Amination Approach

An alternative route employs reductive amination to attach a pyrazole-containing aldehyde to the tetrahydroimidazo core:

Procedure :

  • Aldehyde Preparation : Synthesis of 1H-pyrazole-1-carbaldehyde via Vilsmeier-Haack reaction.

  • Condensation : React tetrahydroimidazo[1,2-a]pyrazine with the aldehyde in methanol.

  • Reduction : Use NaBH₃CN or H₂/Pd-C to reduce the imine intermediate.

Key Findings :

  • Solvent Optimization : Methanol outperformed THF and DCM in minimizing side products.

  • Yield : 74–78% with NaBH₃CN at 0°C.

Multi-Component Reaction Strategies

Recent advances leverage one-pot methodologies to streamline synthesis. A four-component reaction adapted from demonstrates efficiency:

Components :

  • 4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole.

  • Acetylacetone (pyrazole precursor).

  • Formaldehyde (for methylene bridge).

  • Tetrahydroimidazo[1,2-a]pyrazine.

Conditions :

  • Solvent : Ethanol.

  • Base : Triethylamine (2.0 equiv).

  • Temperature : Reflux (70°C), 8–12 hours.

Advantages :

  • Avoids isolation of intermediates.

  • Yield : 87–92%.

Structural Confirmation and Purity Assessment

Spectroscopic Characterization

  • FT-IR : Absorption bands at 1681 cm⁻¹ (C=N stretch) and 2950 cm⁻¹ (CH₂ stretch) confirm alkylation.

  • ¹³C NMR : Signals at δ 142.5 (pyrazole-C) and δ 52.3 (CH₂ linker).

Chromatographic Validation

  • HPLC : Retention time = 6.8 min (C18 column, acetonitrile/water = 70:30).

  • TLC : Rₓ = 0.45 (silica gel, ethyl acetate/hexane = 1:1).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Reaction Time (h)Scalability
Alkylation829816High
Reductive Amination789724Moderate
Multi-Component929912High

The multi-component approach offers superior yield and scalability, making it preferable for industrial applications.

Challenges and Optimization Opportunities

  • Steric Hindrance : Bulky substituents on the pyrazole ring reduce alkylation efficiency (yield drop to 55–60%).

  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance reactivity but complicate purification.

  • Catalyst Loading : Increasing Pd/C to 15 wt% improves hydrogenation kinetics but raises costs .

Chemical Reactions Analysis

Types of Reactions

3-((1H-Pyrazol-1-yl)methyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce different functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. For example, studies have shown that compounds similar to 3-((1H-Pyrazol-1-yl)methyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. These effects are mediated through interactions with specific molecular targets such as kinases involved in cancer progression.

2. Antimicrobial Properties

Pyrazole derivatives have been investigated for their antimicrobial activities against a range of pathogens. The compound has shown promise against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics. The mechanism of action often involves disruption of bacterial cell wall synthesis or inhibition of vital metabolic pathways.

3. Neurological Disorders

There is emerging evidence that pyrazole-based compounds can modulate neurotransmitter systems in the brain. Specifically, they may act as inhibitors or modulators of receptors involved in neurological disorders such as anxiety and depression. The ability to cross the blood-brain barrier enhances their therapeutic potential in treating central nervous system disorders.

Agricultural Chemistry Applications

1. Pesticidal Activity

The structural characteristics of this compound make it a candidate for developing novel pesticides. Research indicates that similar compounds can exhibit insecticidal and fungicidal properties, targeting specific pests while minimizing harm to beneficial organisms.

2. Plant Growth Regulators

Some pyrazole derivatives have been explored as plant growth regulators (PGRs). These compounds can influence plant growth processes such as germination, root development, and flowering. Their application could lead to enhanced crop yields and improved agricultural sustainability.

Material Science Applications

1. Polymer Chemistry

The unique chemical structure of this compound allows for its incorporation into polymer matrices to enhance material properties. Research indicates that such compounds can improve thermal stability and mechanical strength when used as additives in polymers.

2. Photonic Materials

Recent studies have suggested that pyrazole derivatives can be utilized in the development of photonic materials due to their light absorption and emission properties. This application is particularly relevant in the fields of optoelectronics and sensor technology.

Case Studies

Study Focus Findings
Study 1Anticancer activityDemonstrated significant inhibition of tumor growth in vitro with IC50 values below 10 µM against breast cancer cells.
Study 2Antimicrobial propertiesShowed effectiveness against E.coli and S.aureus with MIC values ranging from 32 to 64 µg/mL.
Study 3Plant growth regulationEnhanced root elongation by 30% in treated tomato plants compared to control groups.

Mechanism of Action

The mechanism of action of 3-((1H-Pyrazol-1-yl)methyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine involves interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The biological and pharmacological properties of tetrahydroimidazo[1,2-a]pyrazine derivatives are highly dependent on substituents. Below is a comparative analysis:

Compound Substituents Key Activities References
3-((1H-Pyrazol-1-yl)methyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine Pyrazole-methyl at C3 Gαq protein inhibition; potential anticancer applications
BIM-46174 Cyclohexylalanine-derived side chain Preferential silencing of Gαq proteins; dimeric form (BIM-46187) enhances potency
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine-hydrazones Hydrazone at C2 Antibacterial activity against Staphylococcus aureus (MIC: 8–32 µg/mL)
2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine Trifluoromethyl at C2 Intermediate for sulfamide synthesis; SuFEx chemistry applications
Imidazo[1,2-a]pyrazine-thiosemicarbazones Thiosemicarbazone at C3 Antifungal activity against Sporothrix spp. (MIC: 16–64 µg/mL); synergy with itraconazole
Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate Methyl ester at C2 Precursor for hydrazide derivatives; antibacterial scaffold

Key Observations :

  • Gαq Inhibition : Pyrazole and cyclohexylalanine substituents (e.g., BIM-46174) enhance selectivity for Gαq proteins, critical in cancer signaling pathways .
  • Antimicrobial Activity : Hydrazone and thiosemicarbazone derivatives exhibit broad-spectrum activity, with structural flexibility allowing optimization against resistant pathogens .

Biological Activity

3-((1H-Pyrazol-1-yl)methyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is a compound of significant interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H13N5C_{10}H_{13}N_5 with a molecular weight of approximately 201.25 g/mol. The structure consists of a tetrahydroimidazo[1,2-a]pyrazine core substituted with a pyrazole moiety, which is known to enhance biological activity through various mechanisms.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, particularly concerning its anticancer properties and effects on various biological pathways.

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance:

  • A study reported that novel pyrazole derivatives demonstrated potent cytotoxic effects against liver carcinoma (HepG2) and lung carcinoma (A549) cell lines with IC50 values ranging from 5.35 to 8.74 μM .
  • The introduction of the pyrazole group has been linked to enhanced activity against cancer cell lines due to its ability to interact with specific molecular targets involved in tumor progression.

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Cell Proliferation : The compound has been shown to inhibit cell proliferation in various cancer models.
  • Induction of Apoptosis : It may promote programmed cell death in cancer cells by activating intrinsic apoptotic pathways.
  • Modulation of Signaling Pathways : The compound can interfere with key signaling pathways such as PI3K/Akt and MAPK pathways that are crucial for cancer cell survival and proliferation.

Case Studies and Research Findings

Several studies have investigated the biological activities associated with this compound:

StudyFindings
Fouad et al. (2024)Demonstrated that pyrazole derivatives exhibited cytotoxicity against HepG2 and A549 cell lines with low toxicity towards normal cells .
GFB-887 Study (2024)Explored the nephroprotective effects of tetrahydroimidazo[1,2-a]pyrazine derivatives in a rat model of hypertension-induced renal injury .
Structure-Activity Relationship StudyInvestigated the relationship between structural modifications in pyrazole compounds and their biological activities .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-((1H-Pyrazol-1-yl)methyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine?

  • Methodology : The compound is synthesized via hydrogenation of imidazo[1,2-a]pyrazine precursors using catalysts like platinum(IV) oxide under 4 bar H₂ in 2-methoxyethanol, yielding ~76% after purification via column chromatography (DCM/7N NH₃/MeOH). Impurities from borane intermediates require careful quenching with methanol to avoid decomposition . For analogs, Boc-protected intermediates are coupled with HATU/DIPEA in DMF, followed by deprotection .

Q. How is structural characterization performed for this compound and its derivatives?

  • Methodology : Use a combination of ¹H NMR, IR, and mass spectrometry. For example, ¹H NMR of hydrazone derivatives shows singlet peaks for –NH–N– (δ 11.26 ppm), aromatic protons (δ 7.85–8.52 ppm), and tetrahydroimidazo ring protons (δ 1.95–3.94 ppm). IR confirms carbonyl (1650–1700 cm⁻¹) and hydrazide (3200–3400 cm⁻¹) groups. High-resolution mass spectrometry (HRMS) validates molecular ions (e.g., [M+H]⁺) .

Q. What preliminary biological activities have been reported for this scaffold?

  • Findings : Derivatives exhibit antiviral (HIV) , antimalarial , and antifungal (Sporothrix spp.) activity. Initial screens use cell-based assays (e.g., MIC for antifungal activity) and enzyme inhibition studies (e.g., retroviral protease assays). Low cytotoxicity is confirmed via fibroblast viability tests (IC₅₀ > 100 µM) .

Advanced Research Questions

Q. How can structural modifications improve target selectivity and potency?

  • SAR Insights :

  • Core modifications : Replacing the bicyclic core with monocyclic fragments (e.g., piperazin-2-one) reduces potency, confirming the necessity of the fused imidazo-pyrazine ring for target binding .
  • Substituent effects : C-3 trifluoromethyl or amino groups enhance antifungal activity against Sporothrix spp. (MIC ≤ 8 µg/mL) .
  • Enantioselectivity : Ru/NHC-catalyzed hydrogenation achieves enantiomeric ratios up to 98:2 for tetrahydroimidazo derivatives, critical for chiral target interactions .

Q. How do researchers resolve contradictions in biological data across analogs?

  • Case Study : While some hydrazone derivatives show broad-spectrum antibacterial activity, others fail due to poor solubility. Solubility is optimized by introducing polar groups (e.g., –CF₃ or –OH) at the pyrazole moiety, validated via logP calculations and HPLC retention times . Contradictions in antiviral activity are addressed by comparing binding modes using molecular docking (e.g., HIV protease vs. host cell receptors) .

Q. What strategies mitigate metabolic instability in vivo?

  • Approaches :

  • Prodrug design : Boc-protected intermediates (e.g., tert-butyl carbamates) enhance plasma stability. Deprotection in target tissues releases active compounds .
  • Metabolic shielding : Fluorination at the pyridine ring reduces CYP450-mediated oxidation, confirmed via liver microsome assays .

Q. How are synergistic effects with clinical drugs evaluated?

  • Protocol : Checkerboard assays assess fractional inhibitory concentration (FIC) indices. For example, combining C-3 substituted analogs with itraconazole (FIC ≤ 0.5) restores activity against drug-resistant Sporothrix spp. . Mechanistic studies (e.g., efflux pump inhibition) validate synergy via fluorescent substrate accumulation assays.

Methodological Challenges and Solutions

Q. What purification challenges arise during synthesis, and how are they addressed?

  • Issue : Silica gel instability of intermediates due to borane residues or oxygen sensitivity.
  • Solution : Use reverse-phase HPLC with acetonitrile/water gradients for oxygen-sensitive compounds. Avoid silica for borane-containing intermediates; instead, use solvent trituration with ethyl acetate/hexane .

Q. How is stereochemical integrity maintained during hydrogenation?

  • Optimization : Chiral Ru/NHC catalysts (e.g., (R)-DTBM-SEGPHOS/Ru) enable enantioselective hydrogenation of imidazo[1,2-a]pyridines without protecting groups. Reaction monitoring via chiral HPLC ensures >98% ee .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.